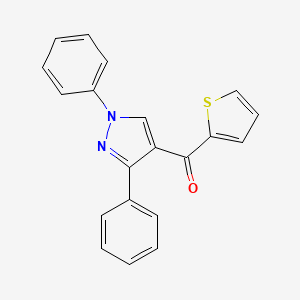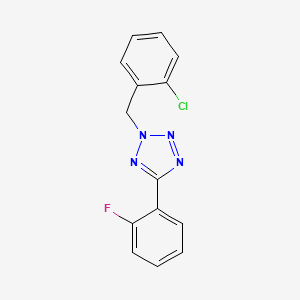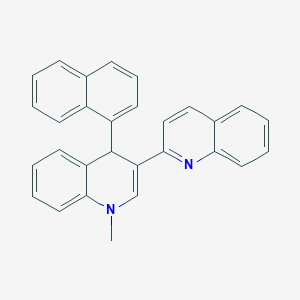![molecular formula C17H10F6N4O4 B11508659 N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide](/img/structure/B11508659.png)
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including an imidazolidinone ring, a pyridine ring, and trifluoromethoxy and trifluoromethyl substituents
Preparation Methods
The synthesis of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazolidinone ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the trifluoromethoxy and trifluoromethyl groups: These groups can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethoxybenzene and trifluoromethyl iodide.
Coupling with pyridine-4-carboxamide: The final step involves coupling the imidazolidinone intermediate with pyridine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The presence of trifluoromethoxy and trifluoromethyl groups imparts unique electronic properties, making the compound useful in the development of advanced materials such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide can be compared with similar compounds such as:
N-{2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl}acetamide: This compound shares the imidazolidinone core but differs in the substituents, affecting its chemical properties and applications.
4-(Trifluoromethyl)pyridine: This compound contains the trifluoromethyl group and pyridine ring but lacks the imidazolidinone structure, resulting in different reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H10F6N4O4 |
|---|---|
Molecular Weight |
448.28 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H10F6N4O4/c18-16(19,20)15(25-12(28)9-5-7-24-8-6-9)13(29)27(14(30)26-15)10-1-3-11(4-2-10)31-17(21,22)23/h1-8H,(H,25,28)(H,26,30) |
InChI Key |
LZCCUXZMZDTDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11508579.png)



![N-[1-(Adamantan-1-YL)propyl]-4-(benzenesulfonyl)benzamide](/img/structure/B11508597.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11508606.png)

![3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11508629.png)
![Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B11508634.png)
![2-methoxy-5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11508640.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1-phenylethyl)acetamide](/img/structure/B11508645.png)

![6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11508666.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B11508671.png)
